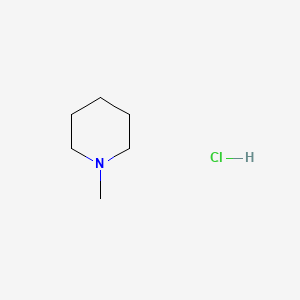
Piperidine, 1-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-methyl-, hydrochloride is an organic compound that belongs to the class of piperidines. It is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is commonly used in organic synthesis and pharmaceutical applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Piperidine, 1-methyl-, hydrochloride can be synthesized through various methods. One common method involves the hydrogenation of pyridine using a molybdenum disulfide catalyst. The reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}5\text{H}{10}\text{NH} ] Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported to enhance the efficiency of these reactions .
化学反応の分析
Types of Reactions
Piperidine, 1-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form piperidinones.
Reduction: It can be reduced to form different substituted piperidines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Substituted piperidines
Substitution: Various piperidine derivatives
科学的研究の応用
Piperidine, 1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including analgesics and antipsychotics.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of piperidine, 1-methyl-, hydrochloride involves its interaction with various molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but with different chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in different pharmaceutical applications.
Uniqueness
Piperidine, 1-methyl-, hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
17874-59-8 |
|---|---|
分子式 |
C6H14ClN |
分子量 |
135.63 g/mol |
IUPAC名 |
hydron;1-methylpiperidine;chloride |
InChI |
InChI=1S/C6H13N.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H |
InChIキー |
QDUXDCXILAPLAG-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1.Cl |
正規SMILES |
[H+].CN1CCCCC1.[Cl-] |
Key on ui other cas no. |
17874-59-8 |
関連するCAS |
626-67-5 (Parent) |
同義語 |
1-methylpiperidine N-methylpiperidine N-methylpiperidine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















